molecular formula C14H18N2O5 B1306286 3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1005078-32-9

3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1306286
CAS No.: 1005078-32-9
M. Wt: 294.3 g/mol
InChI Key: CVEQOORAHGZDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C15H20N2O4 . It has a molecular weight of 292.33 . This compound is used for research purposes .

Scientific Research Applications

Synthesis of Piperidine-Condensed Tricyclic Carbapenems

A pivotal study by Mori, Somada, and Oida (2000) focused on the stereocontrolled synthesis of tricyclic carbapenem derivatives, where a piperidine ring is condensed to the carbapenem skeleton. This research highlighted a practical approach based on C-C bond formation, palladium-catalyzed reactions, and Wittig-type cyclization, leading to various 5-azatrinem acids with potent antibacterial activities against both gram-positive and gram-negative bacteria Mori, Somada, & Oida, 2000.

Structural Characterization and Theoretical Studies

Delgado et al. (2015) synthesized and characterized N-carbamoyl-piperidine-4-carboxylic acid, elucidating its molecular structure through X-ray diffraction and comparing it with density-functional tight-binding (DFTB) theoretical calculations. The study revealed the compound's chair conformation and the three-dimensional network stabilized by various hydrogen bonds, providing a deeper understanding of its chemical behavior Delgado et al., 2015.

Exploration of Biological Activities

Research by Ranise et al. (1993) explored the biological activities of N-acyl derivatives of a similar structure, demonstrating significant platelet antiaggregating activity, along with moderate analgesic, anti-inflammatory, and hypotensive effects in animal models. This study opens avenues for the development of new therapeutic agents based on such bicyclic structures Ranise et al., 1993.

Application in Polymer Synthesis

In the field of polymer chemistry, Grutke, Hurley, and Risse (1994) investigated the synthesis of poly(phenylene oxide) macromonomers with bicyclic olefin end groups derived from the esterification of poly(phenylene oxide) with bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. This work contributes to the development of new materials with potential applications in various industries, highlighting the versatility of the bicyclic structures in material science Grutke, Hurley, & Risse, 1994.

Future Directions

As this compound is used for research purposes , future directions could include further exploration of its synthesis methods, structural analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could also be investigated.

Properties

IUPAC Name

3-(4-carbamoylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-12(17)7-3-5-16(6-4-7)13(18)10-8-1-2-9(21-8)11(10)14(19)20/h1-2,7-11H,3-6H2,(H2,15,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEQOORAHGZDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2C3C=CC(C2C(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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